Lycoflexine

Description

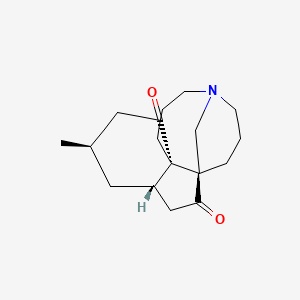

Structure

2D Structure

3D Structure

Properties

CAS No. |

52485-00-4 |

|---|---|

Molecular Formula |

C17H25NO2 |

Molecular Weight |

275.4 g/mol |

IUPAC Name |

(1S,4S,6R,9S)-6-methyl-13-azatetracyclo[11.3.1.01,9.04,9]heptadecane-2,8-dione |

InChI |

InChI=1S/C17H25NO2/c1-12-8-13-10-14(19)16-4-2-6-18(11-16)7-3-5-17(13,16)15(20)9-12/h12-13H,2-11H2,1H3/t12-,13+,16+,17-/m1/s1 |

InChI Key |

SJIMDGIDDDGXLI-OSRSDYAFSA-N |

SMILES |

CC1CC2CC(=O)C34C2(CCCN(C3)CCC4)C(=O)C1 |

Isomeric SMILES |

C[C@@H]1C[C@H]2CC(=O)[C@@]34[C@@]2(CCCN(C3)CCC4)C(=O)C1 |

Canonical SMILES |

CC1CC2CC(=O)C34C2(CCCN(C3)CCC4)C(=O)C1 |

Synonyms |

lycoflexine |

Origin of Product |

United States |

Elucidation of Lycoflexine S Molecular Architecture

Methodologies for Structural Determination

The definitive structure of lycoflexine was established through a combination of advanced spectroscopic techniques, X-ray crystallography, and chemical correlation methods. Each of these approaches provided crucial pieces of the structural puzzle, culminating in a complete and unambiguous assignment of its molecular architecture.

Spectroscopic Characterization Techniques

Spectroscopic methods formed the initial and fundamental basis for determining the connectivity and chemical environment of the atoms within the this compound molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in mapping out the carbon and proton framework of this compound. Both ¹H and ¹³C NMR spectra provided a wealth of information regarding the chemical shifts, coupling constants, and connectivity of the various atoms.

Detailed analysis of the ¹H NMR spectrum revealed the number of different proton environments and their neighboring protons, allowing for the assembly of various structural fragments. Similarly, the ¹³C NMR spectrum indicated the number of distinct carbon atoms and their hybridization states. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) were employed to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Two-dimensional NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were pivotal in establishing the complete connectivity of the molecule. COSY spectra revealed proton-proton correlations, while HSQC and HMBC spectra correlated protons with their directly attached and long-range coupled carbons, respectively. This allowed for the unambiguous assembly of the complex tetracyclic ring system.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

|---|

Mass spectrometry (MS) provided crucial information regarding the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) allowed for the precise determination of the molecular formula, C₁₇H₂₅NO₂, confirming the molecular weight of 275.1885 g/mol .

In addition to determining the molecular weight, mass spectrometry was used to study the fragmentation pattern of the this compound molecule. By analyzing the masses of the fragment ions produced upon ionization, researchers could deduce the presence of specific structural motifs and confirm the connectivity of the ring system. The fragmentation pathways of Lycopodium alkaloids are often complex but provide valuable confirmatory evidence for the proposed structure.

Table 3: Key Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment |

|---|---|

| 275 | [M]⁺ |

Infrared (IR) spectroscopy was utilized to identify the key functional groups present in the this compound molecule. The IR spectrum displays absorption bands at specific frequencies corresponding to the vibrational modes of different chemical bonds. The presence of a strong absorption band in the region of 1700-1750 cm⁻¹ is indicative of a carbonyl group (C=O), a key feature of the this compound structure. The absence of characteristic bands for other functional groups, such as hydroxyl (-OH) or amine (N-H) stretches, further constrained the possible molecular structure.

Table 4: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~1710 | C=O (Ketone) |

X-ray Crystallography for Absolute Stereochemical Assignment

While spectroscopic methods are powerful for determining the connectivity of a molecule, X-ray crystallography provides the definitive three-dimensional structure, including the absolute stereochemistry of chiral centers. libretexts.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to generate a detailed electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. For this compound, X-ray crystallographic analysis of a suitable derivative would be the ultimate confirmation of its complex stereochemistry.

Table 5: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available in search results |

| Space Group | Data not available in search results |

| Unit Cell Dimensions | Data not available in search results |

Chemical Correlation and Derivatization for Structural Confirmation

Chemical correlation involves converting the molecule of interest into a known compound or a derivative whose structure has been unequivocally established. This can provide strong evidence for the carbon skeleton and stereochemistry. In the case of this compound, derivatization reactions could be employed to create a more crystalline compound, facilitating X-ray analysis, or to produce a compound that can be correlated with other known Lycopodium alkaloids. For instance, reduction of the ketone functionalities or modification of the nitrogen atom could yield derivatives that help to confirm the core structure and stereochemical relationships. While specific examples of chemical correlation for this compound were not detailed in the available literature, this remains a valuable tool in the arsenal of natural product chemists for structural elucidation.

Stereochemical Aspects and Chiral Recognition Studies

Determination of Absolute Configuration

The definitive assignment of the absolute configuration of this compound was achieved through the landmark total synthesis of the natural product, (+)-lycoflexine. nih.govunivie.ac.at This synthetic achievement provided an unambiguous route to a molecule with a known spatial arrangement of atoms, which could then be compared to the naturally occurring compound.

Key to this confirmation is the comparison of chiroptical properties, such as specific rotation, between the synthesized and natural samples. While detailed optical rotation data for this compound is not extensively reported in readily available literature, the successful synthesis of the dextrorotatory enantiomer, which matched the properties of the natural isolate, served as the ultimate proof of its absolute stereochemistry.

Further confirmation of stereochemical assignments in complex molecules like this compound often relies on a combination of spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide through-space correlations between protons, offering insights into the relative stereochemistry of the molecule.

X-ray Crystallography: While obtaining suitable crystals of complex natural products can be challenging, X-ray crystallography provides the most direct and unambiguous determination of the three-dimensional structure, including the absolute configuration.

Chiroptical Spectroscopy: Techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful tools for determining the absolute configuration of chiral molecules in solution by comparing experimental spectra with those predicted by quantum chemical calculations.

Analysis of Stereoisomers and Enantiomeric Forms

The this compound molecule contains several stereogenic centers, leading to the theoretical possibility of numerous stereoisomers. The natural form, (+)-lycoflexine, represents only one of these possibilities. The synthesis of (±)-lycoflexine, a racemic mixture containing both enantiomers, has also been reported, allowing for the study of the properties of both the natural enantiomer and its mirror image. nih.gov

The complex and rigid tetracyclic structure of this compound means that the relationships between its stereoisomers are diastereomeric, with distinct physical and chemical properties. The stereocontrolled nature of the total syntheses developed for this compound is a testament to the high degree of selectivity required to produce the desired stereoisomer. nih.gov The challenging nature of these syntheses also highlights the difficulty in accessing other diastereomers of this compound, and as such, a comprehensive analysis of all possible stereoisomeric forms remains a complex undertaking.

Theoretical and Computational Approaches in Structural Validation

In conjunction with experimental methods, theoretical and computational chemistry plays a vital role in validating the proposed structure of complex molecules like this compound and in predicting their properties.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy

Density Functional Theory (DFT) has become a powerful tool for predicting the ground-state geometry and relative energies of different conformers of a molecule. For a molecule as complex as this compound, DFT calculations can provide valuable insights into the most stable three-dimensional arrangement of its atoms.

These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. The results of such a calculation would provide precise data on bond lengths, bond angles, and dihedral angles. While specific DFT studies on this compound are not widely published, the following table illustrates the type of data that would be generated from such a study.

Illustrative DFT-Calculated Geometric Parameters for a Postulated this compound Conformer

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C1-C2 | 1.54 Å |

| Bond Length | C=O | 1.23 Å |

| Bond Angle | C1-C2-C3 | 112.5° |

| Dihedral Angle | H-C1-C2-H | -60.2° |

By calculating the energies of different possible stereoisomers, DFT can also help to predict their relative stabilities. This information can be invaluable in understanding why a particular stereoisomer is favored in nature and can guide synthetic efforts.

Quantum Mechanical Calculations in Stereochemical Prediction

Quantum mechanical (QM) calculations are instrumental in predicting the stereochemical outcome of chemical reactions and in assigning the absolute configuration of chiral molecules. For a molecule like this compound, QM methods can be used to:

Predict Chiroptical Spectra: As mentioned earlier, techniques like CD and VCD rely on comparing experimental spectra to those predicted by QM calculations. By calculating the theoretical CD or VCD spectrum for a given enantiomer of this compound, one can confidently assign the absolute configuration of the experimentally measured sample.

Model Reaction Pathways: In the context of total synthesis, QM calculations can be used to model the transition states of key stereochemistry-determining steps. This allows chemists to understand and predict the stereochemical outcome of a reaction, aiding in the design of more efficient and selective synthetic routes.

The following table provides a conceptual overview of how QM calculations could be applied to predict the stereochemical outcome of a key reaction in a hypothetical synthesis of a this compound precursor.

Conceptual Application of QM Calculations in a Stereoselective Reaction

| Reaction Step | Computational Approach | Predicted Outcome | Rationale |

|---|---|---|---|

| Diastereoselective Aldol (B89426) Addition | Transition State Energy Calculation (e.g., using DFT) | Favored formation of the (R,S)-diastereomer | The calculated transition state energy for the formation of the (R,S)-product is significantly lower than that for the (R,R)-product due to reduced steric hindrance. |

Note: This table is a conceptual illustration of the application of quantum mechanical calculations and does not represent actual published data for the synthesis of this compound.

Hypothesized Biogenesis of this compound within Lycopodium Alkaloids

The core structure of Lycopodium alkaloids, including this compound, is generally believed to be derived from the amino acid L-lysine. researchgate.netresearchgate.net The biosynthetic pathway involves the formation of key intermediates which are then assembled into the characteristic polycyclic skeletons of this alkaloid class. escholarship.org

The biosynthesis is initiated with the decarboxylation of L-lysine to form cadaverine (B124047). researchgate.net Subsequent oxidative deamination of cadaverine, catalyzed by a copper amine oxidase (CAO), leads to an amino-aldehyde that spontaneously cyclizes to form the imine Δ¹-piperideine. researchgate.netnih.gov

Pelletierine (B1199966) is a crucial building block and a confirmed intermediate in the pathway. researchgate.net Its formation involves the condensation of Δ¹-piperideine with a four-carbon unit derived from two molecules of malonyl-CoA, a reaction mediated by a type III polyketide synthase (PKS). nih.govnih.gov This condensation can yield 4-(2-piperidyl)acetoacetate (4PAA) and pelletierine. nih.gov

Biochemical studies suggest that more complex C₁₆N₂ alkaloids, like phlegmarine, are formed from the coupling of pelletierine and 4PAA. researchgate.net Although this compound is a C₁₆N alkaloid, its scaffold is believed to derive from a C₁₆ precursor assembled from two distinct eight-carbon units, both originating from L-lysine. Isotope labeling studies have confirmed that one of these C₈ units is pelletierine, while the other is likely derived from a closely related compound like 4PAA. nih.gov From this common C₁₆ scaffold, a series of modifications and rearrangements lead to the various structural subtypes of Lycopodium alkaloids.

The assembly of the this compound skeleton from its precursors involves a cascade of enzymatic reactions. After the initial formation of pelletierine and the C₁₆ scaffold, a series of cyclizations, oxidations, and rearrangements are required to form the final structure.

Key enzymatic transformations postulated in the broader Lycopodium alkaloid pathways include:

Iminium-Polyketide Condensation: Catalyzed by type III Polyketide Synthases (PKS), specifically piperidyl-ketide synthases (PIKS), which condense the cyclic imine (Δ¹-piperideine) with a polyketide substrate derived from malonyl-CoA. nih.gov

Mannich-like Condensation: Recent studies have identified neofunctionalized α-carbonic anhydrases (CAH), referred to as CAL (CAH-like) proteins, which catalyze a stereospecific Mannich-like condensation to form a key bicyclic precursor. researchgate.net

Oxidative Tailoring: Downstream modifications are largely carried out by oxidative enzymes. Fe(II)/2-oxoglutarate-dependent dioxygenases (2OGDs) are responsible for transformations such as desaturation to form pyridone rings and piperidine (B6355638) ring cleavage. nih.gov Cytochrome P450 enzymes (CYPs) are also believed to play a significant role in the final oxidative modifications that lead to the vast diversity of Lycopodium alkaloid structures. nih.govresearchgate.net

These enzymatic steps, working in a coordinated cascade, construct the intricate, polycyclic architecture characteristic of this compound and its relatives.

Isotopic Labeling and Tracing Experiments to Elucidate Biosynthetic Routes

Isotopic labeling has been a cornerstone in deciphering the biosynthetic pathways of Lycopodium alkaloids. nih.gov These experiments involve feeding plants with precursors labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) or radioisotopes (e.g., ¹⁴C) and then determining the position of the labels in the final isolated alkaloids. nih.govbeilstein-journals.org

Key findings from tracing experiments in Lycopodium species include:

Lysine (B10760008) as the Primary Precursor: Early studies established that L-lysine is the fundamental building block for the piperidine rings found in these alkaloids.

Pelletierine as an Obligatory Intermediate: The incorporation of labeled pelletierine into alkaloids like lycopodine (B1235814) and cernuine (B1211191) confirmed its role as a direct intermediate. researchgate.netrsc.org The addition of inactive pelletierine was shown to significantly affect the incorporation of label from earlier precursors like cadaverine and Δ¹-piperideine, providing strong evidence that it is an obligatory stop on the main biosynthetic route. researchgate.net

The "Dimerization" Hypothesis: Labeling patterns supported the hypothesis that the C₁₆ skeleton of alkaloids like lycopodine is formed from two C₈ units derived from lysine. nih.gov One unit is incorporated as pelletierine, and the other as a closely related precursor, likely 4PAA. nih.gov

While specific tracing experiments for this compound are not detailed, its C₁₆N skeleton strongly suggests it follows this established biosynthetic blueprint derived from two lysine-based C₈ units.

Molecular Biology and Enzymology of Lycopodium Alkaloid Biosynthesis

Advances in transcriptomics and functional genomics have allowed for the identification of the specific genes and enzymes responsible for Lycopodium alkaloid production. nih.govnih.gov By comparing the transcriptomes of alkaloid-producing tissues with non-producing ones, researchers can pinpoint candidate genes involved in the pathway. nih.gov

Through combined metabolomic profiling and transcriptomics in various club moss species, several key enzymes in the Lycopodium alkaloid pathway have been identified and functionally characterized. nih.govnih.gov These discoveries have confirmed many of the long-held biosynthetic hypotheses.

| Enzyme Class | Specific Enzyme(s) | Function | Source |

| Lysine Decarboxylase (LDC) | PtLDC-1, PtLDC-2 | Catalyzes the decarboxylation of L-lysine to cadaverine, the initial step in the pathway. | nih.gov |

| Copper Amine Oxidase (CAO) | PtCAO-1, PtCAO-2 | Catalyzes the oxidative deamination of cadaverine, leading to the formation of Δ¹-piperideine. | nih.gov |

| Type III Polyketide Synthase (PKS) | PtPIKS-1, PtPIKS-2, HsPKS4, PcPKS1 | Generates the polyketide substrate from malonyl-CoA and catalyzes the crucial imine-ketide condensation to form 4PAA and pelletierine. | researchgate.netnih.govnih.gov |

| Fe(II)/2-oxoglutarate-dependent dioxygenase (2OGD) | Pt2OGD-3 | Catalyzes downstream oxidative transformations, including desaturation to form aromatic pyridone rings and piperidine ring cleavage. | nih.gov |

| Carbonic Anhydrase-Like (CAL) | PtCAL-1a, PtCAL-2a, PtCAL-3 | Catalyze a stereospecific Mannich-like condensation and subsequent bicyclic scaffold generation in the formation of a key precursor. | researchgate.net |

Data sourced from studies on Phlegmariurus tetrastichus (Pt), Huperzia serrata (Hs), and Phlegmariurus cryptomerianus (Pc).

The production of Lycopodium alkaloids is tightly regulated. Research indicates that the genes responsible for their biosynthesis are often transcriptionally coregulated, forming a "metabolic regulon". nih.gov This means that a group of biosynthetic genes is controlled by a common set of transcription factors, ensuring they are expressed together when needed.

This regulation appears to be developmental, with the highest expression of biosynthetic genes and subsequent alkaloid accumulation occurring in the new, young tissues of the plant. nih.gov This suggests a primary ecological role for these alkaloids in defending vulnerable new growth from herbivores. The identification of this regulon has been instrumental in discovering new enzymes in the pathway, as unknown genes that show a similar expression pattern to known biosynthetic genes become strong candidates for further investigation. nih.gov

Biosynthesis of this compound: A Look into its Formation and Relationship with Fawcettimine (B102650) Alkaloids

This compound is a member of the fawcettimine-type Lycopodium alkaloids, a complex group of natural products known for their intricate molecular architecture. While the biosynthetic pathway of many Lycopodium alkaloids has been a subject of scientific inquiry, specific studies focusing exclusively on this compound are limited. However, by examining the well-established biosynthetic pathways of its structural relatives, particularly the fawcettimine group, a detailed and scientifically sound pathway for this compound can be proposed. This article delves into the biosynthetic origins of this compound, including precursor incorporation studies on related compounds and a comparative analysis with other fawcettimine alkaloids.

Biosynthetic Pathways and Precursor Incorporation Studies

The biosynthesis of Lycoflexine is understood to follow the general pathway established for Lycopodium alkaloids, which commences with the amino acid L-lysine. Through a series of enzymatic transformations, L-lysine is converted into key intermediates that eventually cyclize to form the characteristic tetracyclic core of the fawcettimine (B102650) family.

The initial steps involve the decarboxylation of L-lysine by lysine (B10760008) decarboxylase (LDC) to yield cadaverine (B124047). Subsequently, cadaverine undergoes oxidative deamination, a reaction catalyzed by a copper amine oxidase (CAO), to form 5-aminopentanal, which spontaneously cyclizes to Δ¹-piperideine.

The carbon skeleton of this compound, like other Lycopodium alkaloids, is derived from two C₈N units, both originating from Δ¹-piperideine. One of these units is pelletierine (B1199966), which is formed through the condensation of Δ¹-piperideine with a four-carbon unit derived from the Krebs cycle, likely acetoacetyl-CoA. The other C₈N unit is believed to be a closely related piperidyl-polyketide. The coupling of these two units, facilitated by a polyketide synthase (PKS)-like enzyme, leads to the formation of the foundational C₁₆N₂ skeleton of the fawcettimine alkaloids.

While specific precursor incorporation studies for this compound have not been reported, extensive research on other Lycopodium alkaloids provides compelling evidence for the incorporation of lysine and pelletierine. Isotopic labeling studies have been instrumental in elucidating these pathways.

Table 1: Precursor Incorporation into Related Lycopodium Alkaloids

| Precursor | Labeled Atoms | Alkaloid Studied | Incorporation Rate (%) | Reference Compound |

|---|---|---|---|---|

| [6-¹⁴C]Lysine | C-6 | Lycopodine (B1235814) | 0.08 | Lysine |

| [2-¹⁴C]Pelletierine | C-2 | Cernuine (B1211191) | 0.05 | Pelletierine |

This table presents representative data from studies on related Lycopodium alkaloids to illustrate the general principles of precursor incorporation in this class of compounds, as specific data for this compound is not available.

Table 2: Isotopic Labeling Studies on Fawcettimine-Type Precursors

| Labeled Precursor | Isotope | Resulting Labeled Intermediate | Analytical Method |

|---|---|---|---|

| [¹³C₂, ¹⁵N]Lysine | ¹³C, ¹⁵N | [¹³C₂, ¹⁵N]Cadaverine | Mass Spectrometry |

| [¹⁴C]Acetate | ¹⁴C | [¹⁴C]Acetoacetyl-CoA | Scintillation Counting |

This table is a composite representation of findings from various isotopic labeling studies on the precursors of fawcettimine-type alkaloids.

The biosynthesis of this compound is thought to diverge from that of other fawcettimine alkaloids in the later stages of the pathway, through specific tailoring reactions that modify the core fawcettimine scaffold. Fawcettimine itself is a key intermediate and a branching point for the synthesis of a variety of related alkaloids.

The structural distinction of this compound from fawcettimine lies in the presence of a double bond between C4 and C5 and a hydroxyl group at C13. It is hypothesized that fawcettimine, or a closely related precursor, undergoes enzymatic desaturation to introduce the C4-C5 double bond. This reaction is likely catalyzed by a desaturase enzyme.

Following the formation of the double bond, a subsequent hydroxylation event at C13 would yield this compound. This step is presumed to be carried out by a cytochrome P450 monooxygenase, a class of enzymes commonly involved in the late-stage functionalization of alkaloid scaffolds.

In contrast, the biosynthesis of other fawcettimine alkaloids, such as fawcettidine (B79310), involves different modifications. For instance, fawcettidine lacks the C13 hydroxyl group and instead possesses a double bond between C12 and C13. This suggests the action of a different desaturase or a dehydration reaction from a hydroxylated precursor.

The comparative analysis of the biosynthetic pathways within the fawcettimine family highlights the role of tailoring enzymes in generating the structural diversity observed in this class of alkaloids. While the core biosynthetic machinery for constructing the tetracyclic skeleton is conserved, the subsequent enzymatic modifications dictate the final structure of the alkaloid, leading to compounds such as this compound with distinct chemical features. Further research, including the identification and characterization of the specific desaturases and hydroxylases involved, is necessary to fully elucidate the intricate biosynthetic network that produces the diverse array of fawcettimine-type Lycopodium alkaloids.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Fawcettimine |

| L-lysine |

| Cadaverine |

| 5-aminopentanal |

| Δ¹-piperideine |

| Acetoacetyl-CoA |

| Pelletierine |

| Lycopodine |

| Cernuine |

Synthetic Chemistry of Lycoflexine and Analogues

Total Synthesis Strategies and Methodological Advancements

The quest for an efficient and stereocontrolled synthesis of Lycoflexine has spurred the development of novel synthetic disconnections and reaction cascades. These efforts have not only culminated in the successful total synthesis of the natural product but have also contributed significantly to the broader field of organic synthesis.

Pioneering Total Syntheses of (+)-Lycoflexine

The first successful total synthesis of (+)-Lycoflexine stands as a landmark achievement, showcasing the power of strategic bond formations and tandem reactions to assemble complex molecular scaffolds.

A key feature of their synthesis was a tandem catalysis cascade that combined an enynene ring-closing metathesis (RCM) with a selective hydrogenation. nih.govacs.org Initially, the use of a standard Grubbs' second-generation catalyst for the enynene RCM resulted in a low yield (around 30%) of the desired tricyclic diene, which was found to be unstable. acs.orgorganic-chemistry.org To overcome this, the researchers ingeniously performed the reaction under a hydrogen atmosphere. This allowed for the in-situ conversion of the metathesis catalyst into an active hydrogenation catalyst, which selectively reduced the less-substituted double bond of the unstable diene intermediate. acs.orgorganic-chemistry.org This tandem process afforded the desired tricyclic carbamate (B1207046) in a much-improved 52% yield. acs.org

Other notable reactions in Mulzer's synthesis include a tandem Sakurai/aldol (B89426) sequence to construct key stereocenters and a deprotection/transannular Mannich reaction to complete the tetracyclic core of this compound. nih.govacs.orgorganic-chemistry.org

Table 1: Key Reactions in Mulzer's Total Synthesis of (+)-Lycoflexine

| Step | Reaction Type | Reagents/Conditions | Purpose | Ref |

| Early Stage | Tandem Sakurai/Aldol Sequence | Lewis Acid | Append allyl and ethanol (B145695) groups, setting key stereocenters. | nih.govorganic-chemistry.org |

| Mid Stage | Enynene Ring-Closing Metathesis/Hydrogenation | Grubbs' II catalyst, H₂ | Formation of the 6,5,9-tricyclic framework. | nih.govacs.orgorganic-chemistry.org |

| Late Stage | Deprotection/Transannular Mannich Reaction | Acidic conditions | Final cyclization to form the tetracyclic core. | nih.govacs.orgorganic-chemistry.org |

Another significant strategy for constructing the core of Fawcettimine-type alkaloids, including this compound, involves the Helquist annulation . This powerful reaction has been utilized to efficiently assemble the cis-fused 6/5 bicyclic core common to this family of natural products. nih.govacs.orgresearchgate.net A unified strategy employing this annulation has provided access to not only (+)-Lycoflexine but also (-)-8-deoxyserratinine and (+)-fawcettimine. nih.govacs.org The synthesis of (+)-Lycoflexine from (+)-fawcettimine was achieved through a rapid biomimetic intramolecular Mannich cyclization. nih.govacs.orgresearchgate.net This approach highlights the utility of a common intermediate to access multiple structurally related alkaloids. scispace.com

Unified and Stereocontrolled Syntheses of Fawcettimine (B102650) Class Alkaloids

Recognizing the structural similarities among the Fawcettimine class alkaloids, researchers have developed unified synthetic strategies that allow for the divergent synthesis of multiple members from a common precursor. acs.org These approaches offer flexibility and efficiency in accessing a range of natural products and their analogues. acs.org

In 2012, Pan and Williams reported a unified and stereocontrolled total synthesis of fawcettimine, fawcettidine (B79310), this compound, and lycoposerramine B. acs.orgnih.gov A cornerstone of their strategy is an intramolecular Diels-Alder reaction to construct the cis-fused 6,5-carbocyclic core, which also establishes an all-carbon quaternary center. acs.orgnih.gov

A key innovation in their approach is the use of a Sharpless asymmetric dihydroxylation (AD) for the kinetic resolution of an early racemic intermediate. acs.orgnih.govresearchgate.net This step allows for the enantioselective synthesis of both antipodes of the target alkaloids. acs.orgnih.gov The Sharpless AD is a powerful method for the enantioselective synthesis of vicinal diols from alkenes using osmium tetroxide and a chiral quinine (B1679958) ligand. mdpi.comencyclopedia.pub This strategy provides excellent stereocontrol over the C-4 and C-15 stereogenic centers, a significant advantage over previous methods. nih.gov

The development of divergent synthetic routes has been a major advancement in the synthesis of Fawcettimine alkaloids. These strategies often rely on a common intermediate that can be selectively functionalized to yield different members of the family. nih.gov For example, a redox-controlled elaboration following a stereoselective Diels-Alder reaction has been used to access a variety of alkaloids, including (-)-8-deoxyserratinine and (+)-fawcettimine. nih.gov Similarly, the development of a functionalized azaspirocycle precursor via a cascade Wacker-allylation sequence followed by a Claisen rearrangement has been explored as a common starting point for various fawcettimine alkaloids. jpionline.org These divergent approaches are crucial for creating libraries of analogues for structure-activity relationship studies. kyoto-u.ac.jp

Table 2: Comparison of Synthetic Strategies for this compound and Analogues

| Strategy | Key Reaction(s) | Key Feature(s) | Alkaloids Synthesized | Ref |

| Mulzer's Synthesis | Enynene RCM/Hydrogenation | First total synthesis, tandem catalysis. | (+)-Lycoflexine | nih.govacs.org |

| Helquist Annulation Approach | Helquist Annulation | Unified strategy, biomimetic cyclization. | (+)-Lycoflexine, (+)-Fawcettimine, (-)-8-Deoxyserratinine | nih.govacs.org |

| Pan and Williams' Synthesis | Diels-Alder, Sharpless AD | Unified and stereocontrolled, kinetic resolution. | Fawcettimine, Fawcettidine, this compound, Lycoposerramine B | acs.orgnih.gov |

| Redox Divergent Synthesis | Diels-Alder, Redox Elaboration | Divergent access to multiple analogues. | (-)-8-Deoxyserratinine, (+)-Fawcettimine, others | nih.gov |

Microwave-Promoted Reactions in this compound Synthesis

The application of microwave technology has been shown to accelerate key steps in the synthesis of this compound and related alkaloids. In a stereocontrolled total synthesis of (±)-lycoflexine, a microwave-promoted Diels-Alder reaction was a highlight of the strategy. researchgate.netnih.govresearchgate.net This approach significantly expedited the construction of a core structural component. researchgate.net Microwave irradiation is also employed in other complex transformations, such as 1,3-dipolar cycloadditions, demonstrating its utility in constructing strained, medium-sized rings found in related alkaloids by overcoming the high energy barriers associated with such cyclizations. unizg.hroup.com The use of microwave-assisted reactions offers advantages in terms of reduced reaction times and potentially improved yields for key bond-forming events. oup.com

Transannular Mannich Reactions and Cyclization Strategies

A pivotal and elegant strategy in the synthesis of this compound involves a biomimetic transannular Mannich reaction. escholarship.orgub.edu This type of cyclization is believed to be crucial in the biosynthesis of fawcettimine-type alkaloids. ub.edu In a unified total synthesis approach, (+)-lycoflexine was rapidly formed from its precursor, (+)-fawcettimine, through an intramolecular Mannich cyclization. acs.org This key transformation constructs the final ring of the tetracyclic system. The strategy relies on the spatial proximity of a nucleophilic amine and an electrophilic carbonyl group held within a medium-sized ring, leading to the formation of a new carbon-nitrogen bond across the ring system. acs.orguni-muenchen.de This late-stage cyclization is an efficient method for assembling the complex core of this compound and its analogues. uni-muenchen.de

Construction of Polycyclic Ring Systems (e.g., 6,5,9-tricyclic framework, Aza nine-membered ring system)

The construction of the characteristic polycyclic framework of this compound, particularly the aza nine-membered ring, has been a central challenge addressed by various synthetic strategies.

One successful approach utilized a highly efficient Helquist annulation to assemble a cis-fused 6/5 bicyclic system. acs.orgacs.org From this intermediate, the aza nine-membered ring was constructed using a double N-alkylation strategy, providing access to a common tricyclic skeleton that serves as a precursor to this compound. acs.org

Another powerful method involves ring-closing metathesis (RCM). In the synthesis of the Heathcock-type 6,5,9-tricyclic core, an enyne RCM was employed using a second-generation Grubbs catalyst. jpionline.orgorganic-chemistry.org This directly establishes the nine-membered azonane ring system, a key structural feature of this compound. unizg.hr These methods showcase the ingenuity required to build the complex and often strained medium-sized rings inherent to the fawcettimine class of alkaloids. unizg.hrresearchgate.net

Semi-Synthesis and Derivatization Approaches

Generation of Novel this compound Derivatives and Analogues

Research has extended beyond the total synthesis of this compound to the generation of novel derivatives and analogues, which are important for exploring structure-activity relationships. A prominent example is the synthesis of (±)-lycoflexine N-oxide, which was accomplished as part of a broader synthetic effort that also yielded this compound and fawcettimine. nih.govresearchgate.net This N-oxide derivative represents a common metabolic transformation.

Furthermore, nature itself provides examples of derivatives, such as 17α-methylthis compound, which was isolated from Lycopodium japonicum. researchgate.net This compound is an example of a this compound derivative with an additional methyl group. researchgate.net The biosynthesis of other related alkaloids, such as cernupalhine A, is proposed to proceed from this compound, highlighting its role as a key intermediate in the natural diversification of these compounds. rsc.org These examples provide a blueprint for the targeted synthesis of new analogues.

Regioselective and Stereoselective Functionalization

Achieving precise control over the regioselectivity and stereoselectivity of reactions is fundamental to the synthesis of this compound due to its multiple stereocenters. The total syntheses of this compound and its precursors have relied on a variety of highly controlled reactions to install the correct stereochemistry. For instance, asymmetric reactions such as the Shi epoxidation have been used to deliver an epoxide stereospecifically onto an intermediate, which then guides the stereochemistry of subsequent transformations. acs.org

In other approaches toward related complex alkaloids, enantioselective Keck allylation has been used to set a crucial stereocenter early in the synthesis. acs.org Similarly, stereoselective Pauson-Khand reactions have been employed to construct bicyclic systems with high diastereoselectivity. acs.org The stereocontrolled reduction of carbonyl groups, for example using samarium(II) iodide (SmI₂), has also been a key step in establishing the relative stereochemistry of hydroxyl groups within the complex scaffold. acs.org These methods are essential for navigating the complex synthetic landscape to arrive at the specific stereoisomer corresponding to the natural product.

Synthetic Method Development Inspired by this compound Scaffolds

The structural complexity of this compound and other Lycopodium alkaloids has been a driving force for the development and application of new synthetic methodologies. The challenge of constructing sterically hindered quaternary carbon centers, a hallmark of this alkaloid family, has led to significant innovation. oup.comoup.com

For example, strategies involving semipinacol rearrangement have been developed to efficiently create these congested stereocenters. oup.comoup.com The pursuit of these alkaloids has also prompted the application of modern synthetic reactions, including iron-catalyzed C(sp³)-H functionalization and conjugate additions, to form key carbon-carbon bonds under mild conditions. acs.org The need for efficient cyclization strategies has also led to the refinement of intramolecular reactions, such as oxidative coupling between indoles and enolates, to rapidly build polycyclic scaffolds. oup.com While not always developed exclusively for this compound, the challenges presented by its synthesis have provided a critical testing ground and impetus for advancing these powerful synthetic tools, which have broader applicability in organic synthesis. science.gov

Table of Key Synthetic Reactions in this compound Synthesis

| Reaction Type | Purpose in Synthesis | Key Reagents/Conditions |

|---|---|---|

| Microwave-Promoted Diels-Alder | Rapid construction of a core bicyclic system | Microwave irradiation |

| Transannular Mannich Reaction | Final ring closure to form the tetracyclic skeleton | Biomimetic, intramolecular cyclization from fawcettimine-type precursor |

| Helquist Annulation | Assembly of the cis-fused 6/5 bicyclic core | Iron-based annulation methodology |

| Ring-Closing Metathesis (RCM) | Direct construction of the aza nine-membered ring | Grubbs II catalyst |

| Asymmetric Shi Epoxidation | Stereospecific introduction of an oxygen functional group | Chiral ketone catalyst, Oxone |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| (±)-Lycoflexine |

| (+)-Lycoflexine |

| (±)-Lycoflexine N-oxide |

| (±)-Fawcettimine |

| (+)-Fawcettimine |

| 17α-methylthis compound |

| Cernupalhine A |

Exploration of New Organic Transformations and Catalytic Systems

The total synthesis of this compound has served as a platform for the exploration and application of novel organic transformations and catalytic systems. A landmark achievement in this area is the first total synthesis of (+)-lycoflexine, which featured several innovative one-pot reactions. acs.orgnih.gov

A key transformation in this synthesis is a tandem catalysis cascade that combines an enyne ring-closing metathesis (RCM) with a selective hydrogenation. acs.orgacs.org Initially, the use of Grubbs' second-generation catalyst for the enyne metathesis to form the tricyclic core resulted in a modest yield of approximately 30%, which was attributed to the instability of the diene product. organic-chemistry.org To overcome this, the reaction was conducted under a hydrogen atmosphere, leading to the in-situ hydrogenation of the less substituted double bond of the unstable diene intermediate. organic-chemistry.orgbeilstein-journals.org This tandem approach significantly improved the yield of the desired tricyclic carbamate to 52%. acs.orgd-nb.info

Another novel method developed during the synthesis was an in-situ hydroboration/oxidation protocol. acs.orgorganic-chemistry.org This one-pot procedure involved the direct reaction of the organoborane intermediate with 2-iodoxybenzoic acid (IBX) to furnish the required ketone, streamlining the synthetic sequence. organic-chemistry.org

The final steps of the synthesis involved a deprotection/transannular Mannich reaction cascade. acs.orgorganic-chemistry.org Treatment with dilute hydrochloric acid removed the Boc protecting group from the nitrogen atom, which was followed by the addition of formaldehyde (B43269) to generate an iminium ion. This intermediate then underwent a smooth transannular Mannich reaction to complete the tetracyclic skeleton of (+)-lycoflexine. acs.orgrsc.org

Other synthetic strategies towards fawcettimine-type alkaloids, including this compound, have also explored different catalytic systems and transformations. For instance, a palladium-mediated cycloalkenylation of a silyl (B83357) enol ether has been used to construct the 6/5-hydrindane system and generate a key quaternary carbon center. researchgate.net Furthermore, a unified strategy for the synthesis of (+)-fawcettimine and (+)-lycoflexine has utilized a highly efficient Helquist annulation to assemble the cis-fused 6/5 bicycle. acs.orgmdpi.com This was followed by a double N-alkylation strategy to form the nine-membered aza-ring. mdpi.com The conversion of (+)-fawcettimine to (+)-lycoflexine was then achieved in a high yield of 95% via an intramolecular Mannich cyclization. mdpi.com

The development of these novel transformations and catalytic systems has not only enabled the successful synthesis of this compound but has also provided valuable tools for the construction of other complex alkaloids. acs.orgkyoto-u.ac.jp

Efficiency and Economy in Synthetic Sequences

This efficiency was achieved through the extensive use of tandem and one-pot reactions, which minimized the number of purification steps and reduced solvent and reagent consumption. acs.org The key efficiency-boosting strategies included:

A tandem Sakurai/aldol sequence. acs.orgacs.org

A tandem enyne RCM/hydrogenation catalysis. acs.orgacs.org

A one-pot hydroboration/oxidation procedure. acs.orgacs.org

A tandem N-Boc deprotection/transannular Mannich cyclization. acs.orgrsc.org

These strategic combinations of reactions into single operations significantly streamlined the synthesis. acs.org For example, the tandem catalysis cascade for the formation of the tricyclic core and the final deprotection/cyclization cascade leading directly to the natural product are prime examples of the elegance and practicality of this approach. organic-chemistry.org

The table below summarizes the key reactions and their contribution to the efficiency of the first total synthesis of (+)-lycoflexine.

| Reaction | Description | Efficiency Aspect | Reference |

| Tandem Sakurai/Aldol Sequence | A one-pot reaction combining a Hosomi-Sakurai reaction and an aldol addition. | Forms two carbon-carbon bonds and sets two stereocenters in a single operation. | acs.orgorganic-chemistry.org |

| Tandem Enyne RCM/Hydrogenation | A cascade reaction where the Grubbs' catalyst first performs a ring-closing metathesis, and then, under a hydrogen atmosphere, acts as a hydrogenation catalyst. | Combines two distinct catalytic transformations in one pot, avoiding the isolation of an unstable intermediate and improving the overall yield. | acs.orgacs.orgorganic-chemistry.orgbeilstein-journals.org |

| In-situ Hydroboration/Oxidation | A one-pot procedure where the intermediate organoborane from hydroboration is directly oxidized to the ketone using IBX. | Eliminates a separate oxidation step, reducing workup and purification. | acs.orgorganic-chemistry.org |

| Tandem Deprotection/Transannular Mannich Reaction | A cascade where acid-mediated deprotection of the amine is followed by a formaldehyde-induced Mannich cyclization. | Forms the final tetracyclic ring system in the last step without isolating the intermediate amine. | acs.orgacs.orgorganic-chemistry.orgrsc.org |

The development of such efficient and economical synthetic sequences is crucial for enabling the synthesis of sufficient quantities of this compound and its analogues for further biological studies. researchgate.net

Investigation of Lycoflexine S Biological Interactions and Mechanisms

In Vitro Enzymatic Inhibition Studies

Acetylcholinesterase (AChE) Inhibitory Activity Research

Lycoflexine is a fawcettimine-related Lycopodium alkaloid that has been investigated for its biological activities, including its potential to inhibit acetylcholinesterase (AChE). acs.orgnih.gov AChE is a key enzyme in the central nervous system, and its inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. psu.edu While some Lycopodium alkaloids, such as huperzine A, are potent AChE inhibitors, studies on this compound itself have shown varied results. acs.orgpsu.edu

Some research indicates that this compound and its derivatives exhibit potential as AChE inhibitors. acs.orgnih.gov However, several studies that have isolated this compound from various Lycopodium and related species have reported no significant AChE inhibitory activity when tested. researchgate.netnih.govrhhz.net For instance, this compound isolated from Phlegmariurus carinatus and Lycopodium obscurum did not show obvious activity. nih.govrhhz.net Similarly, this compound N-oxide from Palhinhaea cernua was found to be inactive against AChE. scielo.br

It is worth noting that the broader family of Lycopodium alkaloids displays a wide range of AChE inhibitory potential, suggesting that subtle structural differences significantly impact activity. skemman.isarabjchem.org

The primary method used to assess the acetylcholinesterase inhibitory activity of this compound and related alkaloids is the spectrophotometric method developed by Ellman and colleagues. nih.govrhhz.netskemman.is This widely adopted in vitro assay is valued for its simplicity and reliability. skemman.is

The Ellman method operates on the following principle:

Acetylthiocholine (B1193921) iodide is used as a substrate for the AChE enzyme. rhhz.net

AChE hydrolyzes acetylthiocholine into thiocholine (B1204863) and acetate (B1210297). skemman.is

The resulting thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoate) (DTNB), also known as Ellman's reagent. rhhz.netskemman.is

This reaction cleaves the disulfide bond in DTNB, producing 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion. skemman.is

The intensity of the yellow color, which is directly proportional to the enzyme's activity, is measured by a spectrophotometer at a wavelength of 412 nm. skemman.is

When an inhibitor like this compound is present, it reduces the rate of acetylthiocholine hydrolysis, leading to a decrease in the formation of TNB and a less intense yellow color. The inhibitory activity is often quantified as the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

In a typical assay, the reaction mixture includes a phosphate (B84403) buffer (usually at pH 8.0), the test compound dissolved in a solvent like DMSO, and the AChE enzyme. rhhz.net This mixture is pre-incubated before the reaction is initiated by the addition of the substrate. rhhz.net

While research specifically detailing the structure-activity relationships (SAR) of a wide range of this compound derivatives is not extensively documented, broader SAR studies on related Lycopodium alkaloids provide valuable insights. The fawcettimine (B102650) class of alkaloids, to which this compound belongs, serves as a structural foundation for these investigations. acs.orgnih.gov

Key observations from SAR studies on related compounds include:

Hydroxylation: The introduction of hydroxyl groups can enhance AChE inhibitory activity. For example, hydroxylated derivatives of fawcettimine have shown increased potency compared to the parent compound, suggesting that polar functional groups can play a crucial role in binding to the enzyme.

Stereochemistry: The three-dimensional arrangement of atoms is critical for biological activity. The stereocenter at C-15 in the fawcettimine skeleton is considered particularly important.

Modifications to the Core Structure: The synthesis of various analogs by modifying the core ring structure allows for the exploration of how different functional groups and their positions affect activity. This approach is essential for designing more potent and selective inhibitors. kyoto-u.ac.jp For instance, the synthesis of annotine (B1200895) derivatives, which are structurally related to this compound, has shown that adding benzoyl groups can increase AChE inhibitory activity compared to the parent annotine molecule. skemman.is

The total synthesis of (+)-lycoflexine has been achieved, which opens up possibilities for creating a variety of analogs for more detailed SAR studies. acs.orgmdpi.com This synthetic capability is crucial for developing new compounds with improved biological profiles. ub.edu

Cellular Mechanism Investigations (in vitro cell line studies)

Investigations into Antioxidant Activity in Cellular Systems

The antioxidant properties of compounds isolated from Lycopodium species have been a subject of interest. nih.govphytojournal.com While specific studies focusing solely on the antioxidant activity of this compound in cellular systems are not extensively detailed in the reviewed literature, the plant extracts from which this compound is isolated, such as from Lycopodium clavatum, have demonstrated antioxidant effects. nih.govbotanyjournals.com

Lycopodium clavatum extracts have been shown to possess antioxidant properties, which are attributed to the presence of various phytochemicals, including alkaloids and polyphenolic compounds like ferulic acid. phytojournal.combotanyjournals.com Ferulic acid is a known potent antioxidant that can terminate free radical chain reactions. phytojournal.com Apigenin, another flavonoid found in Lycopodium clavatum, also contributes to the plant's antioxidant capacity. botanyjournals.com

The antioxidant activity of these extracts is often evaluated using in vitro assays such as the DPPH radical scavenging assay, nitric oxide scavenging assay, and hydrogen peroxide scavenging assay. ijpsr.com While these studies point to the antioxidant potential of the plant source, further research is needed to specifically determine the contribution of this compound to these effects in cellular models.

Studies on Anti-Proliferative Effects in Cancer Cell Lines

Research into the anti-proliferative effects of this compound and related compounds has shown some potential. While some studies have reported that certain alkaloids isolated alongside this compound showed no cytotoxic activity, others have found moderate effects. researchgate.net

For example, two new alkaloids isolated from Lycopodium japonicum along with known compounds, including this compound, were evaluated for their antiproliferative effects against seven human cancer cell lines. researchgate.net These two new compounds demonstrated moderate activity, particularly against the MCF-7 breast cancer cell line, with IC₅₀ values ranging from 13.8 to 44.7 μM. researchgate.net

In another study, this compound N-oxide, isolated from Palhinhaea cernua, was tested for its inhibitory activity against human chronic myelogenous leukemia K562 cells using the MTT assay, but no activity was detected. scielo.br

The broader family of Lycopodium alkaloids has been a source of interest for anticancer research. For instance, lycopodine (B1235814), another alkaloid from Lycopodium clavatum, has been shown to inhibit the proliferation of HeLa cells by inducing apoptosis. phytojournal.com Derivatives of other related alkaloids have also demonstrated antiproliferative activity against various cancer cell lines, including A549 (lung), KB (oral), MDA-MB-231 (breast), and MCF-7 (breast). mdpi.comfrontiersin.org

These findings suggest that while this compound itself may have limited direct anti-proliferative activity in the cell lines tested so far, the fawcettimine structural backbone to which it belongs is a promising scaffold for the development of new anticancer agents. ub.edu

Analysis of Apoptosis Induction Pathways (e.g., Caspase Activation, Chromatin Condensation)

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its induction is a key mechanism for many anti-cancer agents. Research on the related alkaloid lycopodine has shown that it can inhibit the proliferation of HeLa cancer cells by inducing apoptosis. botanyjournals.comphytojournal.combinran.ru The key events observed in lycopodine-treated cells include hallmark features of apoptosis such as chromatin condensation and internucleosomal DNA fragmentation. botanyjournals.comphytojournal.comresearchgate.net

A central component of the apoptotic pathway is the activation of a cascade of enzymes known as caspases. Studies on lycopodine have demonstrated that its pro-apoptotic effect is mediated through the activation of caspase-3, a key executioner caspase. botanyjournals.comphytojournal.comresearchgate.net The activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in the morphological and biochemical changes characteristic of apoptosis. phytojournal.com Furthermore, an increase in the cell population in the sub-G1 phase of the cell cycle was observed, which is indicative of apoptotic DNA fragmentation. botanyjournals.comphytojournal.com While these specific pathways have been elucidated for lycopodine, they suggest a plausible mechanism by which other fawcettimine-type alkaloids, including this compound, might exert cytotoxic effects.

Modulation of Mitochondrial Membrane Potential

Mitochondria play a pivotal role in the intrinsic pathway of apoptosis. teachmeanatomy.info A key event in this pathway is the disruption of the mitochondrial membrane potential (ΔΨm). nih.govoroboros.at Studies have shown that lycopodine induces a significant depolarization of the mitochondrial membrane potential in cancer cells. botanyjournals.comphytojournal.comnih.gov This loss of ΔΨm is often associated with the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol. phytojournal.com The release of cytochrome c is a critical step that triggers the activation of the caspase cascade. phytojournal.com Additionally, an increase in the generation of reactive oxygen species (ROS) has been observed alongside mitochondrial depolarization in lycopodine-treated cells, suggesting that oxidative stress may contribute to the induction of apoptosis. botanyjournals.comphytojournal.com

Table 1: Observed Apoptotic Effects of Lycopodine in HeLa Cells

| Observed Effect | Mechanism/Pathway | Reference |

| Chromatin Condensation | A hallmark of apoptosis, indicating nuclear shrinkage and DNA compaction. | botanyjournals.comphytojournal.comresearchgate.net |

| DNA Fragmentation | Internucleosomal cleavage of DNA, leading to a sub-G1 cell population. | botanyjournals.comphytojournal.comresearchgate.net |

| Caspase-3 Activation | Activation of a key executioner caspase, leading to cell death. | botanyjournals.comphytojournal.combinran.ruresearchgate.net |

| Mitochondrial Depolarization | Decrease in mitochondrial membrane potential, a key step in the intrinsic apoptotic pathway. | botanyjournals.comphytojournal.comnih.gov |

| Cytochrome c Release | Release of a pro-apoptotic factor from mitochondria into the cytosol. | phytojournal.com |

| ROS Generation | Increase in reactive oxygen species, contributing to cellular stress. | botanyjournals.comphytojournal.com |

Note: This data is for the related alkaloid Lycopodine and is presented to illustrate the potential activities of this class of compounds.

DNA Interaction and Damage Assessment

The ability of a compound to interact with DNA can be a crucial aspect of its mechanism of action, particularly for anti-cancer agents. Direct interaction can inhibit essential processes like DNA replication and transcription. Circular dichroism (CD) spectroscopic analysis has revealed that lycopodine has the ability to intercalate with the DNA molecule. phytojournal.comnih.gov This intercalation suggests that lycopodine can insert itself between the base pairs of the DNA double helix, potentially blocking cellular DNA synthesis and contributing to its anti-proliferative effects. phytojournal.comnih.gov While similar DNA interaction studies have not been specifically reported for this compound, its structural similarity to lycopodine suggests that this could be a possible mode of action.

Molecular Modeling and Computational Investigations of Ligand-Target Interactions

Computational methods like molecular docking and dynamics simulations are powerful tools for predicting how a ligand, such as this compound, might bind to a biological target and for understanding the stability of this interaction.

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and mechanism. For Lycopodium alkaloids, a primary target of interest has been acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. jpionline.org Docking studies on various lycopodane-type alkaloids have been performed to understand their potential as AChE inhibitors. researchgate.net These studies indicate that while the bulky lycopodane (B1237588) skeleton can fit within the active site gorge of AChE, the specific positioning of functional groups is critical for establishing strong hydrogen bonding and hydrophobic interactions necessary for potent inhibition. researchgate.net For instance, studies on fawcettidine (B79310), an alkaloid from the same class as this compound, have utilized molecular docking to support its potential as an AChE inhibitor. Although specific docking studies focusing on this compound are not extensively detailed, these findings for related compounds suggest that this compound could be a candidate for such investigations to predict its binding affinity for AChE and other potential targets.

Dynamics Simulations to Elucidate Interaction Conformations

Molecular dynamics (MD) simulations provide a view of the dynamic behavior of a ligand-protein complex over time, offering insights into the stability of the interaction and conformational changes. fortunejournals.com This technique can validate docking results and reveal the stability of key interactions. fortunejournals.com For example, MD simulations have been used to evaluate the stability of interactions between various phytochemicals and targets relevant to Alzheimer's disease, such as AChE. fortunejournals.com While specific MD simulation studies for this compound are not prominently published, this computational approach would be invaluable. By simulating the this compound-AChE complex, for instance, researchers could assess the stability of the predicted binding pose, analyze the persistence of hydrogen bonds, and understand the conformational dynamics that influence its inhibitory potential.

Biomimetic Transformations and Reaction Pathways

Biomimetic synthesis seeks to mimic nature's strategies for constructing complex molecules. The synthesis of this compound has been achieved through elegant pathways that include biomimetic steps, most notably the transformation from its precursor, (+)-fawcettimine. acs.orgnih.gov

A key reaction in the synthesis of (+)-lycoflexine is a rapid biomimetic transformation of (+)-fawcettimine via an intramolecular Mannich cyclization. acs.orgnih.gov This reaction is proposed to mimic the biosynthetic pathway in the plant. The process involves the reaction of the secondary amine in the fawcettimine core with formaldehyde (B43269). ub.edu This generates an iminium ion intermediate, which then undergoes a transannular intramolecular Mannich reaction, where the enol or enolate of the ketone attacks the iminium ion, to form the characteristic bridged ring system of this compound in a stereocontrolled manner. ub.edursc.org This efficient, one-pot cascade highlights a sophisticated strategy for constructing the complex tetracyclic architecture of this compound from a common tricyclic precursor. nih.govnih.gov

Table 2: Key Biomimetic Transformation in this compound Synthesis

| Precursor | Reagent | Key Reaction Type | Product | Reference |

| (+)-Fawcettimine | Formaldehyde | Intramolecular Mannich Cyclization | (+)-Lycoflexine | acs.orgnih.govub.edursc.org |

Analytical Methodologies for Lycoflexine Research

Chromatographic Techniques for Isolation and Purification

Chromatography is a fundamental tool in Lycoflexine research, enabling the separation of this specific alkaloid from a multitude of other compounds present in Lycopodium species.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of Lycopodium alkaloids. ijpsjournal.com It is a crucial method for both the qualitative and quantitative analysis of these compounds. nih.gov In the study of Lycopodium japonicum from different geographical origins, HPLC coupled with a UV detector was employed to generate fingerprint profiles of the alkaloid content. cas.cn This technique allowed for the tentative separation of numerous Lycopodium alkaloids under specific operational conditions. cas.cn For instance, a typical HPLC system might utilize a C18 column with a gradient elution of acetonitrile (B52724) and an aqueous solution of ammonium (B1175870) acetate (B1210297). nih.gov

While HPLC with UV detection is effective for creating fingerprints, it often falls short in providing detailed structural information, especially when authentic standards for comparison are unavailable. cas.cn Therefore, it is frequently coupled with mass spectrometry for more definitive identification. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is another powerful technique for the analysis of Lycopodium alkaloids, including this compound. mcmaster.ca This method has been instrumental in examining the alkaloid content of various Lycopodium extracts. mcmaster.ca For example, GC-MS analysis of an active alkaloid fraction from Lycopodium clavatum identified lycopodine (B1235814) as the major component. researchgate.net The technique has been used to identify numerous alkaloids from different Lycopodium species. mcmaster.ca

Column Chromatography

Column chromatography is a foundational and frequently employed method for the initial isolation and purification of this compound and other alkaloids from crude plant extracts. nii.ac.jpmdpi.com This technique separates compounds based on their differential adsorption to a stationary phase, such as silica (B1680970) gel or alumina. mdpi.comuni-muenchen.de

In the isolation of alkaloids from Phlegmariurus carinatus, crude extracts were subjected to repeated column chromatography over silica gel. nih.gov Different solvent systems, such as petroleum ether/acetone/diethylamine and chloroform/methanol/water, were used to elute and separate various fractions containing alkaloids like N-oxide-lycoflexine. nih.gov Similarly, the purification of extracts from Lycopodium clavatum involved silica gel column chromatography with a gradient of n-hexane-EtOAc-MeOH to yield multiple fractions. researchgate.net The process often involves multiple steps to achieve the desired purity of the target compound. mdpi.com

Advanced Mass Spectrometry for Detection and Quantification

Advanced mass spectrometry techniques, particularly when coupled with high-performance liquid chromatography, are indispensable for the sensitive detection and accurate quantification of this compound within complex biological matrices.

Ultra-Performance Liquid Chromatography Coupled with Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS)

The coupling of Ultra-Performance Liquid Chromatography with Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) provides a highly sensitive and accurate platform for the analysis of this compound and its derivatives. nih.govresearchgate.net This method combines the high-resolution separation capabilities of UPLC with the precise mass measurement of Q-TOF/MS, enabling the identification of compounds even at low concentrations. frontiersin.orgnih.gov

In a study of Lycopodium clavatum, UPLC-Q-TOF/MS was used to rapidly screen and identify chemical constituents both in vitro and in vivo. nih.gov The analysis of rat plasma after administration of a Lycopodium clavatum extract revealed the presence of prototype compounds and their metabolites, with methylation and demethylation being key transformation reactions. nih.gov This powerful analytical tool has also been applied to analyze alkaloids in traditionally processed Coptis chinensis Franch. nih.gov

Metabolomic Profiling of Lycopodium Extracts Containing this compound

Metabolomic profiling, which aims to identify and quantify the complete set of small-molecule metabolites in a biological sample, is a crucial approach for understanding the biosynthesis of Lycopodium alkaloids like this compound. nih.govresearchgate.net This strategy often utilizes UPLC-MS-based methods to analyze the complex mixture of compounds present in plant tissues. nih.gov

Quality Control and Standardization of this compound in Research Samples

Ensuring the quality and consistency of this compound used in research is paramount for obtaining reliable and reproducible results. This involves a combination of analytical methods to confirm the identity, purity, and concentration of the alkaloid in research samples.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quality control of Lycopodium alkaloids. skemman.isnih.gov It is used to separate this compound from other alkaloids and impurities.

Reversed-Phase HPLC: This is a common mode of HPLC used for the analysis of alkaloids. skemman.is A nonpolar stationary phase (e.g., C18) is used with a more polar mobile phase, often a mixture of acetonitrile and water with additives like ammonium acetate or formic acid to improve peak shape and resolution. nih.govmdpi.com

Method Development: A typical HPLC method involves a gradient elution, where the composition of the mobile phase is changed over time to effectively separate a wide range of compounds with different polarities. nih.gov The chromatogram is monitored at a specific UV wavelength, for instance, 279 nm, to detect the alkaloids. nih.gov

Mass Spectrometry (MS)

Mass spectrometry, often coupled with HPLC (HPLC-MS), is a powerful tool for the identification and quantification of alkaloids. nih.govmdpi.com High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming its elemental composition. scielo.brscielo.br Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are characteristic of the molecule, further aiding in its identification. nih.gov

Standardization Practices

For research purposes, it is crucial to use well-characterized and standardized samples of this compound. This involves:

Reference Standards: Using a pure, well-characterized reference standard of this compound for comparison.

Quantitative Analysis: Developing and validating analytical methods, such as HPLC-UV or HPLC-MS, for the accurate quantification of this compound in samples. This often involves creating a calibration curve with the reference standard. science.gov

Documentation: Maintaining detailed records of the analytical methods used and the results obtained for each batch of this compound.

The combination of NMR for definitive structural identification and purity assessment, along with chromatographic and mass spectrometric techniques for quality control and standardization, ensures the integrity of this compound samples used in scientific research.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future synthetic endeavors will likely focus on improving upon these initial routes by:

Employing Greener Reagents and Solvents: A shift towards more environmentally benign reagents and solvents will be crucial for the sustainable production of lycoflexine and its analogs.

Catalytic Asymmetric Synthesis: Exploring novel catalytic asymmetric methods could provide more direct and efficient access to the desired stereoisomers of this compound, which is critical for its biological activity.

Recent advances in "cut-and-sew" transformations, which involve the transition metal-catalyzed insertion of an unsaturated unit into a C-C bond, offer a non-intuitive yet powerful strategy for constructing complex ring systems found in alkaloids and could be applied to develop novel synthetic pathways to this compound. acs.org

Below is a table summarizing key aspects of the reported total synthesis of (+)-lycoflexine:

| Parameter | Description |

| Total Steps | 8 |

| Overall Yield | 13% |

| Key Reactions | Tandem Sakurai/aldol (B89426) sequence, Enynene ring-closing metathesis, Selective hydrogenation, Deprotection/transannular Mannich reaction |

| Efficiency Features | Four one-pot reactions |

In-Depth Mechanistic Studies on Cellular and Sub-Cellular Interactions

While many Lycopodium alkaloids are known for their biological activities, such as acetylcholinesterase inhibition, the specific cellular and sub-cellular interactions of this compound remain largely uninvestigated. nih.govrsc.org Future research should prioritize elucidating its mechanism of action. This can be achieved through:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the primary protein targets of this compound.

Cellular Imaging: Employing advanced microscopy techniques with fluorescently labeled this compound analogs to visualize its subcellular localization and track its interactions within living cells.

Biophysical Assays: Using methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify the binding affinity and thermodynamics of this compound's interaction with its biological targets.

Understanding these fundamental interactions is a prerequisite for any potential therapeutic application.

Chemoinformatic and Artificial Intelligence Approaches in this compound Research

The fields of chemoinformatics and artificial intelligence (AI) are revolutionizing drug discovery and natural product research. nih.govnih.govacs.orghelmholtz-hips.dersc.org These computational tools can be powerfully applied to the study of this compound and related alkaloids.

Quantitative Structure-Activity Relationship (QSAR) modeling can establish mathematical relationships between the chemical structure of this compound analogs and their biological activity. nih.govbio-itworld.com By generating a library of virtual this compound derivatives and predicting their activities, researchers can prioritize the synthesis of the most promising compounds. nih.gov Machine learning algorithms, such as random forests and neural networks, can be trained on existing data from other Lycopodium alkaloids to build robust predictive models. nih.gov

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. tandfonline.comnih.govnih.govashdin.comresearchgate.net In the context of this compound, inverse virtual screening could be employed. Here, the structure of this compound would be docked against a library of known protein structures to identify potential new biological targets. tandfonline.comnih.gov This approach can rapidly generate hypotheses about the polypharmacology of this compound, suggesting new therapeutic indications to explore experimentally.

The integration of AI in natural product research is still in its early stages, and the lack of high-quality, standardized data can be a bottleneck. helmholtz-hips.de However, as more data becomes available, these in silico methods will become increasingly valuable.

Exploration of Ecological Roles of this compound and Related Alkaloids in Plants

Lycopodium alkaloids are secondary metabolites that likely play a significant role in the plant's interaction with its environment. dntb.gov.ua Understanding the ecological roles of these compounds can provide insights into their biological activities. Future research in this area should focus on:

Herbivore Deterrence: Investigating the effects of this compound on common herbivores of Lycopodium species to determine if it acts as a feeding deterrent or toxin. Pyrrolizidine alkaloids, for instance, are known to be produced by plants as a defense mechanism against herbivores. mdpi.com

Allelopathic Interactions: Assessing the impact of this compound on the germination and growth of competing plant species.

Antimicrobial Properties: Testing the activity of this compound against a panel of plant pathogens, including bacteria and fungi. Some alkaloids have demonstrated anti-bacterial and anti-fungal activities. nih.gov

These ecological studies will not only enhance our understanding of the natural world but may also uncover new applications for this compound in agriculture or as antimicrobial agents.

Integration of Multi-Omics Data for Comprehensive Understanding of this compound Pathways

A systems-level understanding of this compound can be achieved through the integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics. nih.govresearchgate.netnih.govrsc.org By studying Lycopodium species that produce this compound, researchers can:

Elucidate Biosynthetic Pathways: Correlating gene expression profiles (transcriptomics) with the accumulation of this compound and its precursors (metabolomics) can help identify the enzymes and genes involved in its biosynthesis. nih.govrsc.org

Uncover Regulatory Networks: Integrated omics data can reveal how the biosynthesis of this compound is regulated in response to developmental cues and environmental stresses.

Identify Novel Bioactive Compounds: Metabolomic profiling of Lycopodium species can lead to the discovery of new alkaloids with potentially interesting biological activities. nih.gov

A multi-omics approach has already been successfully applied to study alkaloid biosynthesis in other plant species, providing a roadmap for future research on this compound. researchgate.netnih.govrsc.org

The table below outlines the potential contributions of different omics technologies to this compound research:

| Omics Technology | Potential Application in this compound Research |

| Genomics | Identification of the genes encoding biosynthetic enzymes. |

| Transcriptomics | Studying the regulation of this compound biosynthesis under different conditions. |

| Proteomics | Identifying and quantifying the proteins involved in the biosynthetic pathway. |

| Metabolomics | Profiling this compound and related metabolites to understand pathway flux and discover new compounds. |

Q & A

Q. How can multi-omics approaches (proteomics, metabolomics) uncover this compound’s polypharmacology?

- Methodological Answer : Integrate transcriptomic data (RNA-seq) with phosphoproteomics to map signaling pathways. Use metabolomics (LC-MS) to identify perturbed biochemical networks. Validate findings via CRISPR knockouts or chemical inhibitors. Employ systems biology models to distinguish primary targets from secondary effects .

Key Considerations for Reporting

- Data Tables : Include mean ± SD, n-values, and statistical tests. For spectral data, report coupling constants (-values) and integration ratios .

- Contradictions : Address conflicting results by comparing experimental conditions (e.g., cell passage number, assay pH) and statistical power .

- Ethics : Declare conflicts of interest and funding sources. Adhere to journal-specific policies for data sharing and authorship .

Retrosynthesis Analysis